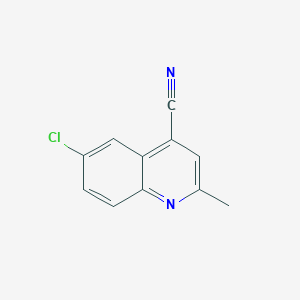

6-Chloro-2-methylquinoline-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-methylquinoline-4-carbonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinoline-4-carbonitrile can be achieved through several methods. One common method involves the reaction of 2-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Reactions

The chlorine atom at the 6-position and the cyano group at the 4-position make the compound reactive toward nucleophiles. Examples include:

-

Reaction with malononitrile : In the presence of piperidine, the compound undergoes nucleophilic substitution to form 2-(6-methylquinolin-4-yl)malononitriles .

-

Reaction with ethyl cyanoacetate : Similar conditions yield ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetate derivatives .

| Reaction Type | Reagent | Conditions | Product Example |

|---|---|---|---|

| Nucleophilic substitution | Malononitrile | Piperidine, DMF, reflux | 2-(6-methylquinolin-4-yl)malononitrile |

| Nucleophilic substitution | Ethyl cyanoacetate | Piperidine, DMF, reflux | Ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetate |

2.2. Cyclization Reactions

The substituted derivatives undergo cyclization to form complex heterocycles:

-

Enamine formation : Reaction with malononitrile generates enamines (e.g., 3-amino-4-cyano-2-(6-methylquinolin-4-yl)pent-2-enedinitrile ), which can cyclize under basic conditions to form annulated benzoquinolinones or pyridylquinolinones .

-

Intramolecular cycloaddition : Acetamide derivatives undergo sodium ethoxide-mediated cyclization to form tetracyclic systems .

2.3. Halogen Substitution Impact

Studies on related quinoline derivatives highlight that chlorine substitution at the 6-position enhances biological activity. For example, 6-chloroquinoline analogs exhibit improved anti-tubercular activity compared to other halogenated derivatives .

Mechanistic Insights

-

Nucleophilic attack : The electron-deficient quinoline ring directs nucleophiles to the 6-position, facilitating substitution .

-

Cyclization pathways : Enamine intermediates undergo hydrolysis and tautomerization to form stable heterocyclic frameworks .

Biological Implications

While direct biological data for 6-Chloro-2-methylquinoline-4-carbonitrile is limited, analogs with similar substitution patterns (e.g., 6-chloroquinoline derivatives) show:

Scientific Research Applications

Chemistry

6-Chloro-2-methylquinoline-4-carbonitrile serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of quinoline derivatives. The compound can undergo various chemical transformations, including:

- Nucleophilic substitutions : Facilitating the introduction of different functional groups.

- Reactions with electrophiles : Enhancing reactivity due to the presence of the carbonitrile group.

Biological Applications

The compound has been investigated for its biological activities, particularly against pathogens. Notably, it has shown potential as an inhibitor of Mycobacterium tuberculosis, which is crucial for tuberculosis treatment.

Case Study: Antimycobacterial Activity

A study evaluated several quinoline derivatives, including this compound, against replicating and non-replicating strains of Mycobacterium tuberculosis. The results indicated that this compound retained inhibitory activity against non-replicating M. tuberculosis under low-oxygen conditions, highlighting its potential as an anti-TB agent .

Medicinal Chemistry

Research indicates that this compound exhibits promising therapeutic properties:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pathways involved in inflammation, providing insights into its potential use in treating inflammatory diseases.

Material Science

In material science, this compound is employed to enhance the performance of coatings and polymers due to its stability and resistance to environmental factors. Its unique chemical structure allows for modifications that can tailor materials for specific applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity with electrophiles |

| Biological Research | Antimycobacterial agent | Effective against non-replicating M. tuberculosis |

| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory agent | Promising results in preclinical studies |

| Material Science | Enhancing coatings and polymers | Improved durability and environmental resistance |

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-6-methylquinoline-4-carbonitrile

- 6-Chloro-2-methylquinoline

- 4-Chloro-6-methoxy-2-methylquinoline

Uniqueness

6-Chloro-2-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability or selectivity in certain reactions, making it valuable in specialized applications .

Biological Activity

6-Chloro-2-methylquinoline-4-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of quinolines known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound consists of a quinoline ring with a chlorine atom and a carbonitrile group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2 |

| Molecular Weight | 192.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100123-45-6 |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinoline compounds against multiple bacterial strains. For instance, compounds structurally related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One study indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. It was particularly effective against breast cancer cells, showing IC50 values in the low micromolar range . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It might interact with specific receptors or proteins that regulate inflammatory responses or cell death pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A comparative analysis showed that this compound was more effective than traditional antibiotics against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development .

- Cancer Research : In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates .

- Inflammation Model : Animal models treated with this compound exhibited reduced symptoms of inflammation compared to controls, indicating its therapeutic potential for inflammatory diseases .

Properties

Molecular Formula |

C11H7ClN2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

6-chloro-2-methylquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |

InChI Key |

WKKHTFQWBLECCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.